molecular formula C8H8N4S B8565473 2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 352328-42-8

2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine

Cat. No. B8565473
M. Wt: 192.24 g/mol
InChI Key: OXXHQZJBSKTBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053070B2

Procedure details

A suspension of 2.95 g (13.9 mmol) of 7-chloro-2-methylsulfanyl-pyrido[2,3-d]pyrimidine (Example 6) in 200 mL of isopropanol saturated with ammonia is sealed and heated at 40° C. for 65 hours. The suspension is resaturated with ammonia and heated for another 18 hours at 40° C. The solid is collected by filtration and triturated with water to give 1.98 g (74.2%) of the product, mp>250° C.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.2%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[CH:10]=[N:9][C:8]([S:11][CH3:12])=[N:7][C:6]=2[N:13]=1.[NH3:14]>C(O)(C)C>[CH3:12][S:11][C:8]1[N:9]=[CH:10][C:5]2[CH:4]=[CH:3][C:2]([NH2:14])=[N:13][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(N=C2)SC)N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated for another 18 hours at 40° C
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with water

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=CC2=C(N1)N=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.